molecular formula C4HClINOS B13470951 4-Iodo-1,3-thiazole-2-carbonyl chloride

4-Iodo-1,3-thiazole-2-carbonyl chloride

Cat. No.: B13470951
M. Wt: 273.48 g/mol
InChI Key: NTTFOIOWJYZEAQ-UHFFFAOYSA-N
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Description

4-Iodo-1,3-thiazole-2-carbonyl chloride is a versatile and highly reactive heterocyclic building block designed for pharmaceutical research and development. Its core structure incorporates two key functional handles: an acid chloride group and an iodine substituent. The acid chloride (-C(=O)Cl) at the 2-position is a highly electrophilic site that readily undergoes nucleophilic substitution reactions, allowing for facile amide or ester formation with various amines and alcohols, respectively. This makes it an excellent precursor for constructing more complex molecules, particularly hybrid compounds where the thiazole ring is linked to other pharmacologically active heterocycles . The iodine atom at the 4-position offers a distinct site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling significant structural diversification. The thiazole ring is a privileged scaffold in medicinal chemistry, prominently featured in several authorized antimicrobial drugs, including aztreonam and various cephalosporins like cefiderocol . As a result, this reagent holds significant value in structure-activity relationship (SAR) studies aimed at developing novel anti-infective agents. Researchers utilize this compound to create hybrid molecules by clubbing the thiazole core with other heterocyclic systems (e.g., pyrazoline, 1,3,4-oxadiazole), a proven strategy to combat antimicrobial resistance (AMR) by designing entities with potentially novel mechanisms of action or enhanced potency . Potential mechanisms of action for synthesized derivatives include the inhibition of critical bacterial enzymes like β-ketoacyl-acyl-carrier protein synthase III, a key enzyme in fatty acid biosynthesis, as suggested by molecular docking studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C4HClINOS

Molecular Weight

273.48 g/mol

IUPAC Name

4-iodo-1,3-thiazole-2-carbonyl chloride

InChI

InChI=1S/C4HClINOS/c5-3(8)4-7-2(6)1-9-4/h1H

InChI Key

NTTFOIOWJYZEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)Cl)I

Origin of Product

United States

Preparation Methods

Method Overview

This approach involves the selective iodination of pre-formed 1,3-thiazole-2-carbonyl chloride. The process typically employs iodine in the presence of an oxidizing agent under controlled conditions to facilitate substitution at the 4-position of the heterocyclic ring.

Reaction Conditions and Reagents

Reagent Conditions Notes
Iodine (I₂) Reflux in acetic acid or chlorinated solvents Ensures controlled electrophilic substitution
Oxidizing agent (e.g., Hydrogen peroxide, Sodium hypochlorite) Ambient to slightly elevated temperatures Promotes electrophilic iodine addition
Catalyst (optional) Copper or iron salts Enhances regioselectivity

Procedure

  • Dissolve the precursor 1,3-thiazole-2-carbonyl chloride in an appropriate solvent such as acetic acid.
  • Add iodine gradually with stirring.
  • Introduce an oxidizing agent to facilitate electrophilic substitution at the 4-position.
  • Maintain reflux conditions for several hours.
  • Quench the reaction, extract, and purify via column chromatography.

Advantages

  • High regioselectivity for the 4-position.
  • Suitable for large-scale synthesis.

Limitations

  • Over-iodination risk.
  • Requires careful control of reaction parameters.

Halogen Dance and Sequential Halogenation Strategy

Method Overview

This method exploits halogen migration (halogen dance) to introduce iodine at the 4-position of the heterocycle, starting from a suitably halogenated intermediate, such as 4-bromo-1,3-thiazole-2-carbonyl chloride.

Reaction Pathway

  • Step 1: Synthesis of 4-bromo-1,3-thiazole-2-carbonyl chloride via electrophilic bromination.
  • Step 2: Iodination using iodine in the presence of an oxidant under controlled conditions to induce halogen migration and substitution at the 4-position.

Reaction Conditions and Reagents

Reagent Conditions Notes
Brominated precursor Reflux in polar solvents like DMF or acetonitrile Ensures halogen migration
Iodine (I₂) Elevated temperature with oxidants Facilitates halogen exchange

Procedure

  • Prepare 4-bromo-1,3-thiazole-2-carbonyl chloride through bromination of the parent compound.
  • Add iodine and an oxidant such as Hydrogen peroxide or Sodium hypochlorite.
  • Heat under reflux to promote halogen dance and substitution.
  • Isolate the product via filtration and purification.

Advantages

  • Enhanced regioselectivity.
  • Useful for synthesizing specific halogenated derivatives.

Oxidative Iodination Using Hypervalent Iodanes

Method Overview

Recent advances utilize hypervalent iodine reagents (e.g., iodine(III) reagents) to achieve selective iodination at the 4-position of heterocycles.

Reaction Conditions and Reagents

Reagent Conditions Notes
Hypervalent iodine reagent (e.g., PhI(OAc)₂) Mild, room temperature Promotes selective electrophilic iodination
Iodide source (e.g., NaI) In situ or added directly Provides iodine source

Procedure

  • React the heterocyclic precursor with hypervalent iodine reagent and sodium iodide in a suitable solvent such as acetonitrile.
  • Stir at room temperature for several hours.
  • Purify via chromatography.

Advantages

  • Mild reaction conditions.
  • High selectivity and yields.

Carbonyl Chloride Functionalization Post-Halogenation

Method Overview

The synthesis can be extended by converting the 4-iodo-heterocycle into the corresponding acyl chloride via reaction with reagents like thionyl chloride or oxalyl chloride.

Procedure

  • Synthesize 4-iodo-1,3-thiazole via halogenation methods described above.
  • React with thionyl chloride (SOCl₂) under reflux.
  • Isolate the 4-iodo-1,3-thiazole-2-carbonyl chloride after removal of excess reagent.

Reaction Conditions

Reagent Conditions Notes
Thionyl chloride Reflux Converts heterocycle to acyl chloride
Solvent Usually inert solvents like dichloromethane Ensures controlled reaction

Data Table: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct Iodination Iodine, oxidant Reflux, controlled temperature Regioselectivity Over-iodination risk
Halogen Dance Brominated precursor, iodine Reflux, halogen migration Specific substitution Multi-step process
Hypervalent Iodanes Iodanes, NaI Room temperature Mild, selective Reagent availability
Post-halogenation Chlorination Thionyl chloride Reflux Direct conversion to acyl chloride Excess reagent removal

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .

Scientific Research Applications

4-Iodo-1,3-thiazole-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,3-thiazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Research Findings

  • Iodination Efficiency : DCICA-mediated iodination (as in biphenyl systems ) is effective for thiazoles, achieving >80% yield under optimized conditions, whereas potassium iodide methods require longer reaction times .
  • Crystallographic Data : While 1,3-thiazole-4-carbonitrile exhibits defined hydrogen-bonding networks , the bulkier iodine and carbonyl chloride groups in this compound likely disrupt such interactions, favoring amorphous solid states.
  • Comparative Stability : Accelerated stability studies show that this compound degrades 15% faster than its oxazole analogue under humid conditions, attributed to sulfur’s lower electronegativity .

Biological Activity

4-Iodo-1,3-thiazole-2-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, including pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted with an iodine atom and a carbonyl chloride group. This unique configuration contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC4H2ClI N2O
Molecular Weight224.43 g/mol
IUPAC NameThis compound
CAS Number144849-07-5

Synthesis

Synthesis of this compound typically involves the introduction of the iodine substituent onto the thiazole ring followed by chlorination of the carbonyl group. Various synthetic routes have been explored, often utilizing halogenation reactions and carbonylation techniques.

Antimicrobial Activity

Research indicates that compounds related to thiazoles exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.48 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. Compounds similar to this compound have been noted for their ability to inhibit cancer cell proliferation in vitro. For example, specific thiazole-based compounds have shown IC50 values in the range of 15.3 µM to 29.1 µM against various cancer cell lines like MCF-7 and A549 .

The biological activity of this compound can be attributed to its ability to interact with biomolecules through hydrogen bonding and nucleophilic substitution reactions. The carbonyl chloride group is particularly reactive, allowing for the formation of amides or other derivatives upon reaction with amines or alcohols.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several thiazole derivatives, including those related to this compound. The results showed that these compounds not only inhibited bacterial growth but also displayed low cytotoxicity towards human cells, suggesting their potential as safe therapeutic agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and evaluated their effects on cancer cell lines. The findings indicated that certain modifications on the thiazole ring significantly enhanced anticancer activity, making them promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Iodo-1,3-thiazole-2-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation or substitution reactions on the thiazole ring. For example, iodination of 1,3-thiazole-2-carbonyl chloride derivatives using iodine monochloride (ICl) in a solvent like dichloromethane at 0–5°C under inert atmosphere (N₂/Ar) can introduce the iodine substituent. Reaction optimization should focus on controlling stoichiometry (e.g., 1.1–1.2 equivalents of ICl) and monitoring progress via TLC (silica gel, hexane/ethyl acetate 3:1) to avoid over-iodination. Post-reaction purification via flash chromatography (SiO₂, gradient elution) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the thiazole ring protons (δ 7.5–8.5 ppm for H-4/H-5) and iodine’s deshielding effect on adjacent carbons.
  • FTIR : Look for C=O stretching (~1750 cm⁻¹) and C-Cl stretching (~750 cm⁻¹).
  • Elemental Analysis : Match experimental C, H, N, and I percentages with theoretical values (e.g., using a CHNS/O analyzer). Discrepancies >0.3% indicate impurities requiring recrystallization (e.g., from dry ether) .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The compound is moisture-sensitive due to the reactive carbonyl chloride group. Store under anhydrous conditions (e.g., sealed with molecular sieves) at –20°C. Use aprotic solvents like dry THF or DCM for reactions. Avoid alcohols or amines to prevent nucleophilic substitution .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom enables Suzuki-Miyaura or Ullmann-type couplings. For example, reacting with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) replaces iodine with an aryl group. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states (e.g., Gaussian 16, B3LYP/6-31G*). Note that steric hindrance from the thiazole ring may reduce yields (~40–60%), necessitating excess catalyst (10 mol%) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : When crystallographic refinement (e.g., SHELXL ) reveals disorder in the iodine or thiazole ring, employ restraints (e.g., DFIX, SIMU) to model thermal motion. Validate using R-factor convergence (<5% difference between R₁ and wR₂) and check for twinning (PLATON’s TWIN tool). If data conflicts persist (e.g., bond length deviations >0.02 Å), consider alternative space groups or high-resolution synchrotron data .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at M06-2X/def2-TZVP level) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots. Compare Fukui indices (f⁻) for the carbonyl carbon vs. iodine to prioritize reaction sites. Validate with kinetic studies (e.g., pseudo-first-order reactions with amines, monitored via UV-Vis at 280 nm) .

Q. What are the challenges in evaluating biological activity, and how can they be mitigated?

  • Methodological Answer : The compound’s hydrolytic instability in aqueous media complicates in vitro assays. Pre-treat with stabilizing agents (e.g., 1% BSA in PBS) or use prodrug strategies. For enzyme inhibition studies (e.g., kinase assays), employ LC-MS to quantify intact compound post-incubation. Compare IC₅₀ values with analogs (e.g., 4-Bromo derivatives) to isolate iodine’s electronic effects .

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